5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene

描述

Structural Classification and IUPAC Nomenclature

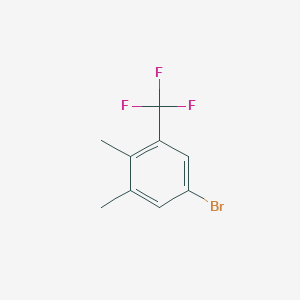

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine, two methyl groups, and a trifluoromethyl group. Its IUPAC name reflects the relative positions of these substituents:

- Bromine at position 5

- Methyl groups at positions 1 and 2

- Trifluoromethyl group at position 3

The numbering follows the lowest possible sequence rule, ensuring the substituents receive the smallest locants. The molecular formula is C~9~H~8~BrF~3~ , with a molar mass of 253.06 g/mol . The structural arrangement confers unique electronic and steric properties, as the electron-withdrawing trifluoromethyl group (-CF~3~) and bromine atom create a polarized aromatic system.

| Parameter | Value |

|---|---|

| CAS Registry Number | 80245-29-0 |

| Molecular Formula | C~9~H~8~BrF~3~ |

| Molecular Weight | 253.06 g/mol |

| SMILES Notation | FC(F)(F)C1=C(C)C(C)=CC(Br)=C1 |

| InChIKey | AINASRYWSBKQSE-UHFFFAOYSA-N |

Historical Context in Halogenated Aromatic Chemistry

The synthesis of halogenated aromatics emerged in the late 19th century with the development of electrophilic substitution reactions. Bromination, a key method for introducing halogens, often employs Lewis acid catalysts like aluminum bromide (AlBr~3~) to generate electrophilic bromine species (Br⁺). The Sandmeyer reaction further expanded access to aryl bromides by enabling diazonium salt transformations.

The trifluoromethyl group’s incorporation into aromatic systems gained prominence in the mid-20th century, driven by demand for fluorinated pharmaceuticals and agrochemicals. Modern synthetic strategies, such as nucleophilic trifluoromethylation and cross-coupling reactions, now enable precise installation of -CF~3~ groups on complex scaffolds.

Registration and Identification Parameters

This compound is cataloged under CAS 80245-29-0 and is commercially available through suppliers specializing in organofluorine and halogenated intermediates. Key spectroscopic identifiers include:

- NMR : Distinct ~19~F NMR signals near -60 ppm for the -CF~3~ group.

- Mass Spectrometry : A molecular ion peak at m/z 252 (M⁻⁻).

Regulatory databases like PubChem and CAS Common Chemistry provide standardized metadata, ensuring consistency in research and industrial applications.

Significance in Organofluorine Chemistry

The trifluoromethyl group’s strong electron-withdrawing effect (-I) stabilizes intermediates in nucleophilic aromatic substitution and cross-coupling reactions. For example, the -CF~3~ group in this compound enhances the reactivity of the bromine atom toward Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures.

In pharmaceutical contexts, -CF~3~ groups improve metabolic stability and membrane permeability, making this compound a valuable intermediate in drug discovery. Its dual functionality (bromine and -CF~3~) allows sequential derivatization, a feature exploited in materials science for constructing liquid crystals and polymers.

属性

IUPAC Name |

5-bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-5-3-7(10)4-8(6(5)2)9(11,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINASRYWSBKQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244599 | |

| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-29-0 | |

| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80245-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene generally proceeds via:

- Construction or selection of an aromatic precursor bearing methyl groups.

- Introduction of the trifluoromethyl group at the desired position.

- Subsequent bromination at the 5-position on the benzene ring.

This sequence leverages the directing effects of methyl and trifluoromethyl substituents to achieve regioselective bromination.

Preparation of 1,2-Dimethyl-3-(trifluoromethyl)benzene Intermediate

The key intermediate, 1,2-dimethyl-3-(trifluoromethyl)benzene , is synthesized by trifluoromethylation of 1,2-dimethylbenzene or related dimethyl-substituted benzenes. The trifluoromethyl group is introduced via:

- Trifluoromethylation reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.

- Catalysis by transition metals like palladium or copper facilitates the formation of the carbon–trifluoromethyl bond under mild conditions.

- Industrial processes often employ continuous flow reactors to optimize yield and purity.

This step is critical because the trifluoromethyl group is strongly electron-withdrawing, influencing subsequent reactivity and directing effects on the aromatic ring.

| Parameter | Typical Conditions/Details |

|---|---|

| Starting material | 1,2-Dimethylbenzene or positional isomers |

| Trifluoromethylating agents | Trifluoromethyl iodide, trifluoromethyl sulfone |

| Catalysts | Pd, Cu-based catalysts |

| Solvents | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | Mild to moderate (room temperature to 80°C) |

| Industrial setup | Continuous flow reactors for scale-up |

| Yield | Generally high, optimized by catalyst and conditions |

Bromination to Obtain this compound

The bromination step introduces bromine selectively at the 5-position of the aromatic ring. This is facilitated by the directing effects of the methyl and trifluoromethyl groups:

- Electrophilic aromatic substitution (EAS) is the primary method.

- Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) are employed.

- The reaction is often carried out in the presence of an acidic catalyst or Lewis acid to enhance electrophilicity.

- Reaction temperatures are controlled to avoid polybromination or side reactions.

| Parameter | Typical Conditions/Details |

|---|---|

| Brominating agent | Bromine (Br2), N-bromosuccinimide (NBS) |

| Catalyst | Acidic catalyst (e.g., FeBr3) or Lewis acids |

| Solvent | Non-polar solvents (e.g., CCl4, CH2Cl2) |

| Temperature | 0°C to room temperature to control selectivity |

| Reaction time | 1–3 hours depending on scale and conditions |

| Yield | High, with regioselectivity favoring 5-position bromination |

Alternative Synthetic Routes and Related Findings

While direct bromination of 1,2-dimethyl-3-(trifluoromethyl)benzene is a straightforward approach, alternative synthetic routes have been explored in related compounds:

Halogen dance reactions (base-induced halogen migration) have been reported for related bromochlorobenzenes, enabling positional isomerization under mild conditions with potassium tert-butoxide in tetrahydrofuran solvents. This method can optimize regioisomer ratios and reduce byproducts but is less commonly applied for trifluoromethylated systems due to their electronic characteristics.

Use of 4-bromo-2,6-dimethylaniline derivatives as precursors followed by functional group transformations has been demonstrated for related bromochlorobenzene compounds, offering mild reaction conditions and economic advantages.

Industrial-scale processes favor single-step bromination of suitably substituted precursors at controlled temperatures to minimize byproducts and improve yield, often avoiding harsh conditions like high temperatures or stoichiometric metal catalysts.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|---|

| Trifluoromethylation | Transition metal-catalyzed reaction | Trifluoromethyl iodide/sulfone, Pd or Cu catalyst | High regioselectivity, scalable | Requires specialized catalysts |

| Bromination | Electrophilic aromatic substitution | Br2 or NBS, acidic or Lewis acid catalyst, 0–25°C | Controlled regioselectivity | Avoid polybromination, side reactions |

| Halogen dance (alternative) | Base-induced halogen migration | Potassium tert-butoxide, THF solvent | Can improve regioisomer ratio | Limited use for trifluoromethylated rings |

| Precursor functionalization | Aniline derivative bromination | NBS, mild temperature (0–20°C) | Economical, mild conditions | Multi-step synthesis of precursors |

Research Findings and Practical Considerations

The trifluoromethyl group strongly influences the electron density distribution on the aromatic ring, directing bromination to the 5-position relative to methyl and trifluoromethyl substituents.

Use of N-bromosuccinimide (NBS) is preferred for controlled bromination due to its milder and more selective brominating ability compared to elemental bromine.

Reaction conditions such as temperature and solvent polarity are critical to suppress side reactions and formation of polybrominated byproducts.

Industrial processes emphasize environmentally friendly conditions , minimizing use of stoichiometric metal catalysts and harsh reagents.

Purification typically involves crystallization or distillation to isolate the pure this compound.

化学反应分析

Types of Reactions

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include hydrogenated benzene derivatives.

科学研究应用

Synthesis of Biologically Active Compounds

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene serves as a precursor in the synthesis of various biologically active compounds. Its structural characteristics allow it to participate in reactions that yield important pharmaceutical intermediates.

Case Study: Synthesis of Indole Derivatives

Indoles are crucial in drug development due to their biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of indole derivatives. The synthesis process often involves:

- Reagents : n-butyllithium and carbon dioxide.

- Reaction Conditions : Typically conducted under inert atmosphere to prevent oxidation.

This application is notable for its role in developing anti-cancer agents and other therapeutics targeting various disorders .

Agrochemical Applications

The compound is also utilized in the agrochemical industry, particularly in the synthesis of trifluoromethylpyridines and their derivatives. These compounds have gained attention due to their effectiveness as herbicides and insecticides.

Data Table: Trifluoromethylpyridines Applications

| Compound Name | Application Type | Notable Features |

|---|---|---|

| Trifluoromethylpyridine | Herbicide | Effective against broadleaf weeds |

| Trifluoromethylpyridine Derivatives | Insecticide | Low toxicity to non-target species |

More than 20 new agrochemicals containing trifluoromethylpyridines have received ISO common names, indicating their regulatory approval for commercial use .

Material Science

In material science, this compound is explored for its potential in developing advanced materials with specific electronic properties. The presence of the trifluoromethyl group can significantly alter the electronic characteristics of polymers.

Experimental Insights

Research has shown that incorporating this compound into polymer matrices can enhance properties such as thermal stability and electrical conductivity. This makes it a candidate for applications in electronics and nanotechnology .

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. The compound has been included in various environmental assessments due to its potential persistence and bioaccumulation risks.

Regulatory Status

The compound has been evaluated by the Environmental Protection Agency (EPA) as part of its Contaminant Candidate List, emphasizing the need for careful monitoring and regulation .

作用机制

The mechanism of action of 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene involves its interaction with various molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity in certain chemical processes .

相似化合物的比较

Similar Compounds

5-Bromo-2-fluorobenzotrifluoride: Similar in structure but with a fluorine atom instead of a methyl group.

1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one.

Uniqueness

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and material science applications .

生物活性

5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a trifluoromethyl group attached to a dimethyl-substituted benzene ring. The presence of these substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in critical biochemical pathways. For example, it can interfere with topoisomerases, which are crucial for DNA replication and repair processes.

- Cell Signaling Modulation : The compound affects cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in cell proliferation and apoptosis.

- Transport Mechanisms : It utilizes specific transporters for cellular uptake, influencing its distribution within tissues.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, related trifluoromethylated compounds have shown significant inhibition of cell growth in MCF7 and NCI-H460 cell lines .

- Pharmacological Potential : The trifluoromethyl group is known to enhance the pharmacological properties of compounds. It has been associated with increased potency in inhibiting serotonin uptake and enhancing interactions with target proteins .

Case Studies

Several studies have explored the biological effects of halogenated aromatic compounds similar to this compound:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies reported IC50 values for related compounds indicating effective cytotoxicity against various cancer cell lines. For example, one study found that a structurally analogous compound exhibited an IC50 of 14.31 µM against MCF7 cells .

- Mechanistic Insights : Research has shown that the presence of the trifluoromethyl group can significantly alter the binding affinity of compounds to their targets. For instance, modifications in the para-position of phenolic rings have led to increased potency in inhibiting specific enzymes .

Data Tables

| Biological Activity | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| Cytotoxicity | This compound | MCF7 | 14.31 |

| Enzyme Inhibition | Similar Compound | NCI-H460 | 8.55 |

| Serotonin Uptake Inhibition | Trifluoromethyl Analog | - | 6-fold increase in potency |

常见问题

Basic Questions

Q. What synthetic strategies are recommended for preparing 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene, and how can intermediates be validated?

- Methodological Answer : A plausible route involves directed bromination of a pre-functionalized aromatic ring. For example, selective bromination at the 5-position can be achieved using electrophilic brominating agents (e.g., NBS in the presence of Lewis acids) on a 1,2-dimethyl-3-(trifluoromethyl)benzene precursor. Post-synthesis, intermediates should be validated via ¹H/¹³C NMR to confirm regioselectivity, with particular attention to substituent-induced deshielding effects. For example, trifluoromethyl groups cause significant downfield shifts in adjacent protons . Purity (>95%) can be confirmed by HPLC or GC-MS , as demonstrated for structurally similar brominated aromatics in reagent catalogs .

Q. How should researchers optimize purification for this compound given its physicochemical properties?

- Methodological Answer : Due to the compound’s volatility (inferred from analogs with bp ~160°C ), fractional distillation under reduced pressure is recommended. For solid intermediates, recrystallization in non-polar solvents (e.g., heptane) can remove impurities, as seen in hydrogenation protocols for brominated benzene derivatives . Storage at 0–6°C is critical to prevent decomposition, as noted for bromo-trifluoromethyl-substituted compounds .

Advanced Research Questions

Q. How can contradictory NMR data arising from substituent effects be resolved?

- Methodological Answer : The electron-withdrawing trifluoromethyl and bromine groups create complex splitting patterns. For example, coupling between fluorine nuclei in CF₃ and adjacent protons/boron atoms (in boronic acid derivatives) may obscure signals. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, HSQC) to disentangle overlapping peaks. Refer to studies on 2-bromo-4-(trifluoromethyl)phenylboronic acid, where ¹⁹F-¹H coupling constants were critical for structural elucidation .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s behavior in Suzuki-Miyaura couplings. For instance, the bromine atom’s electrophilicity and steric hindrance from the 1,2-dimethyl groups influence oxidative addition rates with Pd catalysts. Compare with 5-bromo-2-(trifluoromethoxy)phenylboronic acid, where DFT studies predicted regioselectivity in aryl-aryl bond formation . Experimental validation via kinetic profiling (e.g., monitoring reaction progress by LC-MS) is advised.

Q. How can researchers address unexpected byproducts in hydrogenation or halogen-exchange reactions?

- Methodological Answer : Side reactions may arise from competing pathways, such as debromination under high-pressure hydrogenation. For example, in the hydrogenation of 5-bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene, polyvinyl chloride was used as a catalyst support to minimize metal-induced side reactions . For halogen-exchange reactions (e.g., Br→F), monitor reaction progress with in-situ ¹⁹F NMR and optimize solvent polarity (e.g., DMF vs. THF) to control selectivity .

Notes for Experimental Design

- Synthetic Caution : The 1,2-dimethyl groups may sterically hinder reactions at the 3-position. Use bulky ligands (e.g., SPhos) in cross-coupling to mitigate this .

- Contradiction Management : If yields diverge from computational predictions, re-evaluate solvent effects or catalyst loading, as seen in boronic acid coupling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。